9-Bromo-9-(naphthalen-1-yl)-9h-fluorene
Description
9-Bromo-9-(naphthalen-1-yl)-9H-fluorene is a brominated fluorene derivative with a naphthalene substituent at the 9-position. Based on related compounds (e.g., 9-[bromo(phenyl)methylene]-9H-fluorene, C₂₀H₁₃Br, MW 333.228 ), this compound likely shares a planar, conjugated aromatic system, critical for electronic applications. Fluorene derivatives are widely used in organic electronics due to their rigid structure and tunable optoelectronic properties. The bromine atom at the 9-position enhances reactivity for cross-coupling reactions, while the naphthalene group may improve charge transport in materials .
Properties
CAS No. |
6321-74-0 |
|---|---|
Molecular Formula |
C23H15Br |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
9-bromo-9-naphthalen-1-ylfluorene |
InChI |
InChI=1S/C23H15Br/c24-23(20-15-7-9-16-8-1-2-10-17(16)20)21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H |
InChI Key |
XAUSBDSEEKGDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3(C4=CC=CC=C4C5=CC=CC=C53)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-(naphthalen-1-yl)-9h-fluorene typically involves the bromination of 9-(naphthalen-1-yl)-9h-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is the hydrogenated derivative of the original compound.
Scientific Research Applications
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Bromo-9-(naphthalen-1-yl)-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the aromatic structure play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Electronic Properties
- Bromine facilitates further functionalization via cross-coupling (e.g., Suzuki reactions) .
- 9-Bromo-9-borafluorene : Incorporation of boron introduces electron-deficient characteristics, enhancing electron mobility in polymers. The planar structure supports π-stacking in solid-state materials .
Key Research Findings
Crystal Packing : 9-Bromo-9-borafluorene exhibits a herringbone crystal structure, enhancing charge transport through π-π interactions .
Thermal Stability : Derivatives like 9-(4-bromophenyl)-9-phenylfluorene show high decomposition temperatures (>300°C), making them suitable for high-temperature processing in device fabrication .
Optoelectronic Performance : 2-Bromo-9H-fluorene demonstrates strong UV absorption (λmax ~300 nm), useful in light-emitting layers .
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